molecular formula C8H6N2OS B1440598 6-(Furan-2-yl)pyridazine-3-thiol CAS No. 184219-91-8

6-(Furan-2-yl)pyridazine-3-thiol

Cat. No. B1440598
M. Wt: 178.21 g/mol
InChI Key: VIGVITNPONEVLD-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)pyridazine-3-thiol is a chemical compound with the CAS Number: 184219-91-8 . It has a molecular weight of 178.21 .


Molecular Structure Analysis

The InChI code for 6-(Furan-2-yl)pyridazine-3-thiol is 1S/C8H6N2OS/c12-8-4-3-6(9-10-8)7-2-1-5-11-7/h1-5H, (H,10,12) . This indicates the molecular formula of the compound is C8H6N2OS .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(Furan-2-yl)pyridazine-3-thiol include a molecular weight of 178.21 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis of Heterocyclic Compounds : Arylmethylidene derivatives of furan-2(3H)-ones, similar to "6-(Furan-2-yl)pyridazine-3-thiol," serve as crucial intermediates for constructing various heterocyclic compounds. These compounds are significant for synthesizing pyrimidine and pyridazine structures, showing potential biological activity and plant-growth regulatory properties (Aniskova, Grinev, & Yegorova, 2017).

  • Chemical Behavior and Applications : The reactivity of bis(furan-2-yl) compounds towards nitroso- and azoalkenes was explored, leading to hetero-Diels–Alder adducts and further transformations showcasing the diverse chemical behavior and synthetic utility of furan derivatives in producing heterocyclic compounds (Lopes et al., 2015).

Material Science Applications

  • Electrochromic Materials : The synthesis of ultrahighly electron-deficient pyrrolo[3,4-d]pyridazine-5,7-diones demonstrates their application as electrochromic materials. These materials exhibit good optical contrast, fast switching speed, and high coloration efficiency, underlining the potential of furan and pyridazine derivatives in advanced materials applications (Ye et al., 2014).

  • Organic Light-Emitting Diodes (OLEDs) : Novel materials incorporating heterocyclic pyrazine between 9,10-dihydroacridine and dibenzofuran/dibenzothiophene moieties have been synthesized, showing suitability for red phosphorescent OLEDs. This research highlights the role of pyrazine-containing materials in enhancing the efficiency of OLEDs, with one derivative achieving an external quantum efficiency of 22% (Liu et al., 2016).

properties

IUPAC Name

3-(furan-2-yl)-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c12-8-4-3-6(9-10-8)7-2-1-5-11-7/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGVITNPONEVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Furan-2-yl)pyridazine-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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